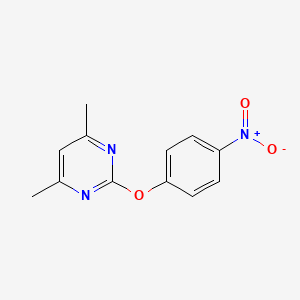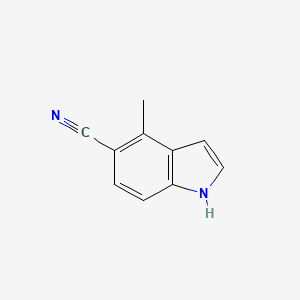
4-Methyl-1h-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-1h-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . It has a molecular weight of 156.19 .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years due to their biological and pharmaceutical activities . The synthesis of “4-Methyl-1h-indole-5-carbonitrile” could potentially involve N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1h-indole-5-carbonitrile” consists of a 1H-indole ring substituted with a methyl group and a carbonitrile group . The InChI code for this compound is 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 .
Chemical Reactions Analysis
Indole derivatives, including “4-Methyl-1h-indole-5-carbonitrile”, can participate in various chemical reactions. For instance, they can be used as reactants for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .
Physical And Chemical Properties Analysis
“4-Methyl-1h-indole-5-carbonitrile” is a solid at room temperature . It has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C .
Safety and Hazards
Orientations Futures
The future research directions for “4-Methyl-1h-indole-5-carbonitrile” and other indole derivatives include the investigation of novel methods of synthesis and their potential applications in the treatment of various diseases . The construction of indoles as a moiety in selected alkaloids is also a topic of interest .
Propriétés
Numéro CAS |
671215-70-6 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-methyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,1H3 |
Clé InChI |
ABJVCZGZCOSCTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C=CN2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate](/img/structure/B8805355.png)
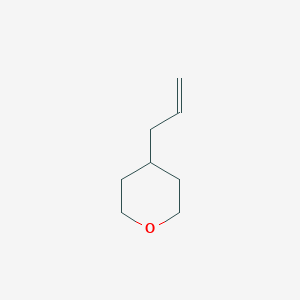
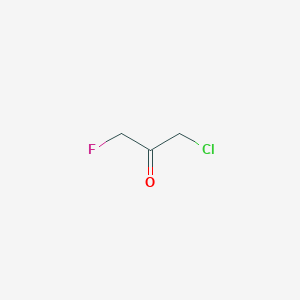
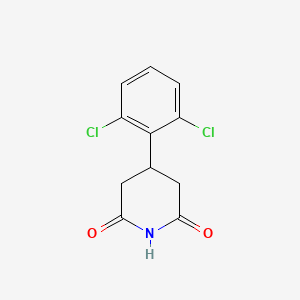
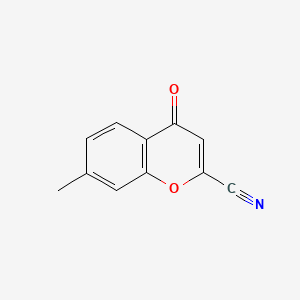

![(Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B8805400.png)
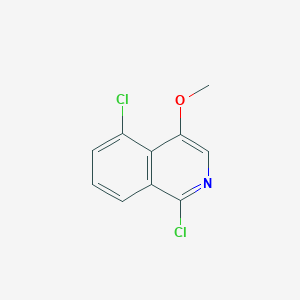
![2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8805419.png)
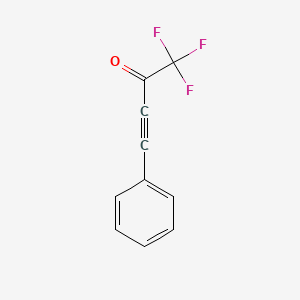
![Acenaphtho[1,2-b]quinoxaline-9-carboxylic acid](/img/structure/B8805438.png)
